molecular formula C21H19BrN4OS B11521522 2-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

2-{[(E)-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

Cat. No.: B11521522
M. Wt: 455.4 g/mol
InChI Key: MYMANDNWBODLJW-YSURURNPSA-N
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Description

2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is a complex organic compound that features a benzothiophene core, a pyrazole moiety, and a cyanide group

Properties

Molecular Formula

C21H19BrN4OS

Molecular Weight

455.4 g/mol

IUPAC Name

2-[(E)-[3-[(4-bromopyrazol-1-yl)methyl]-4-methoxyphenyl]methylideneamino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile

InChI

InChI=1S/C21H19BrN4OS/c1-27-19-7-6-14(8-15(19)12-26-13-16(22)11-25-26)10-24-21-18(9-23)17-4-2-3-5-20(17)28-21/h6-8,10-11,13H,2-5,12H2,1H3/b24-10+

InChI Key

MYMANDNWBODLJW-YSURURNPSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N/C2=C(C3=C(S2)CCCC3)C#N)CN4C=C(C=N4)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=NC2=C(C3=C(S2)CCCC3)C#N)CN4C=C(C=N4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Scientific Research Applications

2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function . The pathways involved may include signal transduction, metabolic regulation, and gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[((E)-1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}methylidene)amino]-4,5,6,7-tetrahydro-1-benzothiophen-3-yl cyanide is unique due to its combination of functional groups and structural complexity. This uniqueness allows it to interact with a wide range of molecular targets and exhibit diverse biological activities .

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